2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione
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Overview
Description
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , and antihypertensive activity . They are also known for acetylcholinesterase inhibition for the treatment of Alzheimer’s disease .
Mode of Action
It is known that thiadiazoles can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
For instance, 1,3,4-thiadiazoles are known to inhibit bacterial DNA gyrase B , a critical enzyme involved in DNA replication.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and antihypertensive effects .
Biochemical Analysis
Cellular Effects
Some thiadiazoles have shown anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired thiadiazole derivative. The structures of the synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A closely related compound with similar biological activities, including antimicrobial and anticancer properties.
1,2,4-triazolopyrimidines: These compounds also exhibit significant pharmacological activities and are used in the development of new drugs.
Uniqueness
2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione stands out due to its unique structural features, which combine the properties of both thiadiazole and pyrimidine rings. This dual functionality enhances its biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-11(18)16-13(14-8)19-12(15-16)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPFUMOFYOTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)SC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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